4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups and a piperazine ring attached to a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine derivatives under suitable conditions, often in the presence of a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various alkyl halides, bases like sodium hydride, and solvents such as dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with hydrogenated pyrimidine or piperazine rings.
Substitution: Functionalized piperazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Similar in structure but with methoxy groups instead of dimethyl groups.
4,6-Dimethyl-2-mercaptopyrimidine: Contains a thiol group instead of the piperazine ring.
Pyrazolo[3,4-d]pyrimidine: A fused ring system with different biological activities.
Uniqueness
4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and piperazine groups makes it a versatile scaffold for drug design and other applications.
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-4-5-16-15(19-11)21-8-6-20(7-9-21)14-12(2)13(3)17-10-18-14/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKZHWVWRCGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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